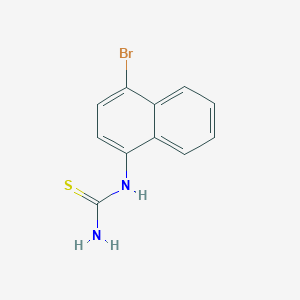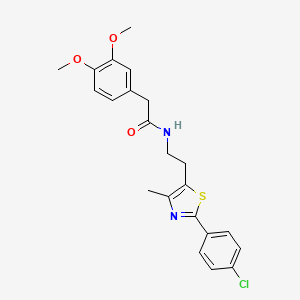![molecular formula C27H23NO5S B2518733 (4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone CAS No. 866812-98-8](/img/structure/B2518733.png)
(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone” is a complex organic compound. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also has a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and an ethylphenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C26H21NO5S, with an average mass of 459.514 Da and a monoisotopic mass of 459.114044 Da .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline ring, the tosyl group, and the ethylphenyl group. The quinoline ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The tosyl group is a good leaving group and could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the quinoline ring could contribute to aromaticity and stability, while the tosyl group could influence reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One of the primary focuses has been on the synthesis and chemical characterization of derivatives of quinoline and similar heterocyclic compounds. For example, innovative methods have been developed for the synthesis of 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties, showcasing the potential for creating novel compounds with significant biological activities (Largeron & Fleury, 1998). Additionally, studies have detailed the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, illustrating the versatility of these compounds in organic synthesis and potential applications in medicinal chemistry (Uchiyama et al., 1998).
Potential Biological and Pharmaceutical Applications
Research into the biological and pharmaceutical applications of these compounds has uncovered promising avenues. For instance, certain quinoline derivatives have been evaluated for their potential cancer chemopreventive properties, leveraging their ability to induce enzymes like quinone reductase, which is significant in the detoxification of potential carcinogens (Jang et al., 2002). Similarly, the antioxidant properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives have been synthesized and evaluated, revealing these compounds' effective antioxidant power and suggesting their use in therapeutic applications due to their potential antioxidant properties (Çetinkaya et al., 2012).
Electrochemical Applications and Material Science
Furthermore, the synthesis and characterization of conducting copolymers of quinoxaline derivatives, including those similar in structure to (4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone, have been explored. These studies highlight the potential of such compounds in creating new materials with specific electrical properties, useful in a variety of technological applications (Turac et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethylphenyl)-[9-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5S/c1-3-18-6-8-19(9-7-18)26(29)22-16-28-23-15-25-24(32-12-13-33-25)14-21(23)27(22)34(30,31)20-10-4-17(2)5-11-20/h4-11,14-16H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEVGZZVNNRBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

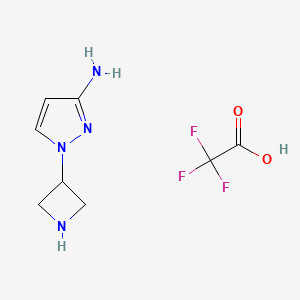
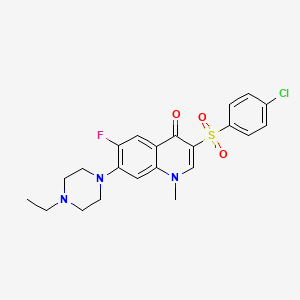
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

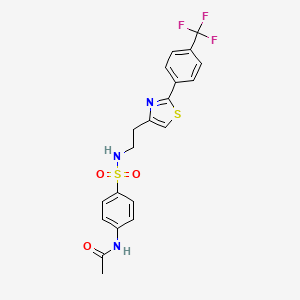
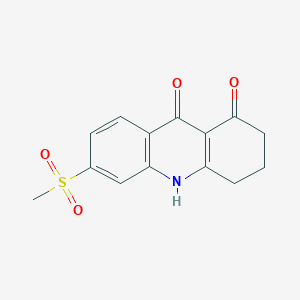
![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)
![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)


